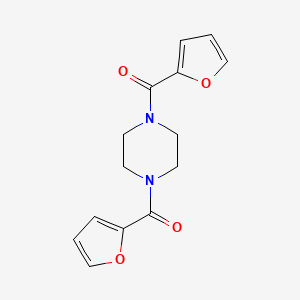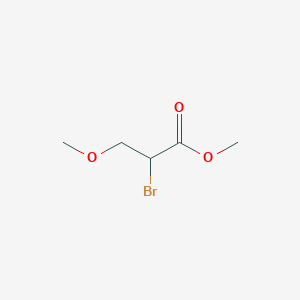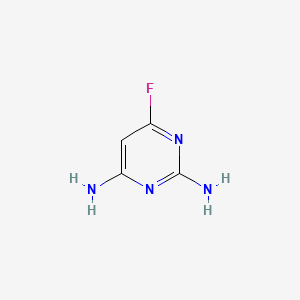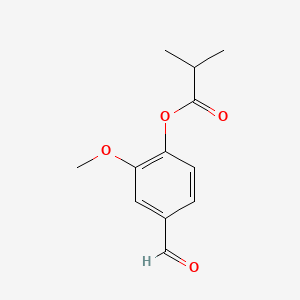
Vanillin-Isobutyrat
Übersicht
Beschreibung
It is known for its creamy, vanilla-like aroma with subtle fruity undertones, making it a popular choice for enhancing the scent profiles of various products, including perfumes and soaps . Vanillin isobutyrate is a superb alternative to vanillin or ethyl vanillin due to its complete color stability, which prevents discoloration in white soap applications .
Wissenschaftliche Forschungsanwendungen
Vanillin isobutyrate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reduction of carbonyl-containing functional groups and for mechanistic studies involving infrared spectroscopy . In biology and medicine, vanillin isobutyrate’s antioxidative and cytoprotective properties make it a potential candidate for food preservation and health supplements . Its stability and pleasant aroma also make it valuable in the fragrance industry, where it is used to enhance the scent profiles of various products .
Wirkmechanismus
Target of Action
Vanillin Isobutyrate, also known as Isobutavan , is a synthetic ingredient used in perfumery and flavoring . The primary targets of Vanillin Isobutyrate are the olfactory receptors, which are responsible for the sense of smell. When Vanillin Isobutyrate interacts with these receptors, it produces a sweet, vanilla-like scent .
Mode of Action
The interaction of Vanillin Isobutyrate with its targets involves binding to the olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of the sweet, vanilla-like scent
Biochemical Pathways
The biochemical pathways affected by Vanillin Isobutyrate are primarily related to the olfactory system. The binding of Vanillin Isobutyrate to olfactory receptors initiates a cascade of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as the sweet, vanilla-like scent .
Pharmacokinetics
As a synthetic flavoring agent, it is generally recognized as safe (gras) and is used in food and cosmetic products . Its impact on bioavailability is likely minimal, as it is primarily used for its scent rather than its physiological effects.
Result of Action
The primary result of Vanillin Isobutyrate’s action is the perception of a sweet, vanilla-like scent. This is achieved through its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of nerve impulses . These impulses are then interpreted by the brain as the characteristic scent of Vanillin Isobutyrate.
Action Environment
The action, efficacy, and stability of Vanillin Isobutyrate can be influenced by various environmental factors. For instance, the presence of other scents can impact the perception of Vanillin Isobutyrate’s scent. Additionally, factors such as temperature and pH could potentially affect the stability of Vanillin Isobutyrate . .
Biochemische Analyse
Biochemical Properties
Vanillin isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various enzymes involved in metabolic pathways. For instance, vanillin isobutyrate can be reduced by hydride sources, such as sodium borohydride, in laboratory settings . This reduction process involves the interaction of vanillin isobutyrate with enzymes that facilitate the transfer of hydride ions, leading to the formation of reduced products. Additionally, vanillin isobutyrate’s interactions with proteins and other biomolecules can influence its stability and reactivity in biochemical environments.
Cellular Effects
Vanillin isobutyrate has been shown to affect various types of cells and cellular processes. Studies have indicated that vanillin and its derivatives, including vanillin isobutyrate, can regulate gene expression and exhibit biological activities such as neuroprotection, anticarcinogenic, and antioxidant effects . These effects are mediated through the compound’s influence on cell signaling pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of transcription factors like MarA, OxyR, and SoxS . By impacting these pathways, vanillin isobutyrate can alter cellular metabolism and promote adaptive responses to oxidative stress.
Molecular Mechanism
The molecular mechanism of vanillin isobutyrate involves its interactions with biomolecules at the molecular level. One key aspect of its mechanism is the binding interactions with enzymes and proteins that facilitate its reduction and subsequent biochemical transformations For example, the reduction of vanillin isobutyrate by hydride sources involves the selective reduction of carbonyl-containing functional groups, leading to the formation of alcohol derivatives
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanillin isobutyrate can change over time due to factors such as stability and degradation. Studies have shown that vanillin isobutyrate is relatively stable under controlled conditions, but its reactivity can be influenced by the presence of reducing agents and other chemical factors . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal dynamics of vanillin isobutyrate’s effects.
Dosage Effects in Animal Models
The effects of vanillin isobutyrate can vary with different dosages in animal models. Research has indicated that vanillin and its derivatives, including vanillin isobutyrate, exhibit non-toxic effects at certain dosages in rat models . At higher doses, the compound may induce adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects and toxicological assessments are crucial for determining the safe and effective use of vanillin isobutyrate in animal models.
Metabolic Pathways
Vanillin isobutyrate is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. The compound can be converted into vanillic acid and vanillyl alcohol, which are intermediates in the vanillin biosynthesis pathway . Enzymes such as feruloyl-CoA synthase and enoyl-CoA hydratase/lyase play key roles in these metabolic transformations, influencing the flux of metabolites and the overall metabolic profile of vanillin isobutyrate.
Transport and Distribution
The transport and distribution of vanillin isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
Vanillin isobutyrate’s subcellular localization can influence its activity and function. Studies have shown that vanillin biosynthetic machinery, including enzymes involved in vanillin isobutyrate metabolism, is localized within specific cellular compartments such as chloroplasts and phenyloplasts . These localization patterns are directed by targeting signals and post-translational modifications, which ensure the proper distribution and function of the compound within the cell.
Vorbereitungsmethoden
Vanillin isobutyrate can be synthesized through the reaction of methyl vanillin or ethyl vanillin with isobutyric anhydride. This reaction is typically carried out at temperatures ranging from 60 to 120 degrees Celsius, using an alkali metal salt of a low-grade carboxylic acid as a catalyst. The alkali metal salt can be a potassium or sodium salt of formic acid, acetic acid, propionic acid, or butyric acid . This method is advantageous due to its simplicity, short reaction time, high product yield, and low environmental impact, making it suitable for large-scale industrial production .
Analyse Chemischer Reaktionen
Vanillin isobutyrate undergoes various chemical reactions, including reduction and esterification. For instance, it can be reduced using sodium borohydride, a mild and selective reducing agent, which targets ketones and aldehydes in the presence of carboxylic acid-derived functional groups . This reduction reaction typically results in the formation of alcohols. Additionally, vanillin isobutyrate can participate in esterification reactions, where it reacts with alcohols to form esters . Common reagents used in these reactions include acetic anhydride and various catalysts, depending on the desired product.
Vergleich Mit ähnlichen Verbindungen
Vanillin isobutyrate is similar to other compounds such as vanillin and ethyl vanillin. it offers unique advantages, including complete color stability, which prevents discoloration in white soap applications . This makes it a preferred choice in the fragrance industry. Other similar compounds include isobutyric acid and its derivatives, which share similar chemical properties and reactivity patterns . vanillin isobutyrate’s distinct aroma profile and stability set it apart from these related compounds .
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAKRUFBSTALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047201 | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
165.00 to 166.00 °C. @ 2.00 mm Hg | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.110-1.136 | |
| Record name | Vanillin isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20665-85-4 | |
| Record name | Isobutavan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillin isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Formyl-2-methoxyphenyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-methoxyphenyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C55654RCNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillin isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for synthesizing vanillin isobutyrate, and what are its advantages?
A1: Vanillin isobutyrate is synthesized by reacting methyl vanillin or ethyl vanillin with isobutyrate at a temperature range of 60-120°C. This reaction is facilitated by an alkali metal salt of a low-grade carboxylic acid, typically a potassium or sodium salt of formic acid, acetic acid, propionic acid, or butyric acid. [] This method offers several advantages, including ease of operation, no solvent requirement, short reaction time, simplified post-treatment, high product yield, and overall cost-effectiveness. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


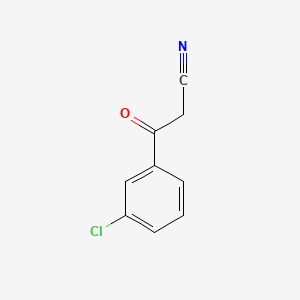
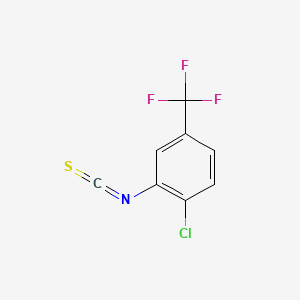
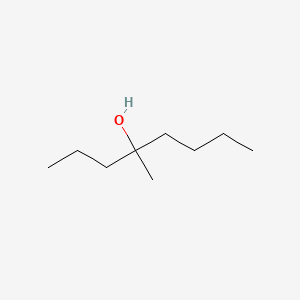
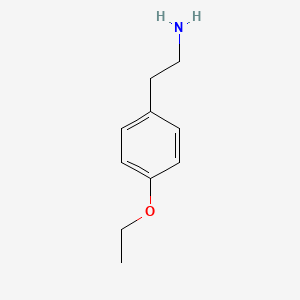

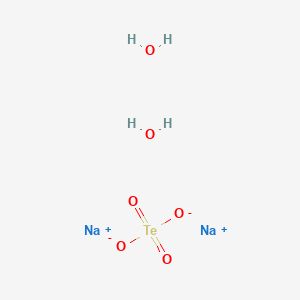
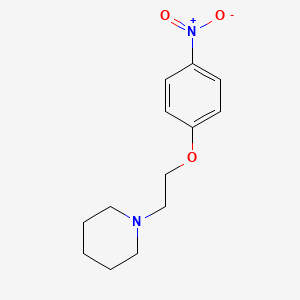
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
